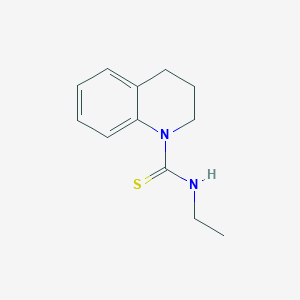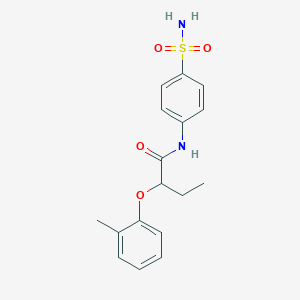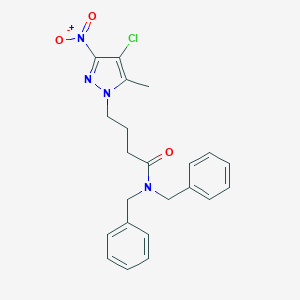![molecular formula C18H22N2O4S B469025 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide CAS No. 713507-02-9](/img/structure/B469025.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide” is a chemical compound with the linear formula C15H22N2O3S . It has a molecular weight of 310.418 . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H22N2O3S . For a more detailed analysis of the molecular structure, quantum mechanical calculations and computational chemistry applications can be used .Wissenschaftliche Forschungsanwendungen
Sensor Development
A study by Ravichandiran et al. (2020) introduced a phenoxazine-based fluorescence chemosensor, which was synthesized by incorporating a furan-2-carboxamide group, for the discriminative detection of Cd2+ and CN− ions. This sensor, due to its structure, showed promise for bio-imaging applications in live cells and zebrafish larvae, demonstrating the utility of similar compounds in environmental monitoring and biological imaging Ravichandiran et al., 2020.
Catalysis and Synthesis
Tran et al. (2014) reported copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides to form N-alkyl products, showcasing the functionalization of secondary and primary C–H bonds. This study illustrates the role of similar compounds in facilitating new synthetic pathways for chemical synthesis Tran et al., 2014.
Antimicrobial Activity
A novel series of compounds, including sulfonamide derivatives, was synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated for their antimicrobial activity against a variety of pathogens. These compounds displayed significant activity, suggesting potential applications in the development of new antimicrobial agents Ghorab et al., 2017.
Material Science
Liaw et al. (2001) explored the synthesis of novel polyamides and polyimides incorporating a 4-phenylcyclohexylidene unit, demonstrating the impact of such structural units on the thermal and mechanical properties of polymers. This research provides insights into the design of high-performance materials with specific functional properties Liaw et al., 2001.
Eigenschaften
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(15-6-3-2-4-7-15)25(22,23)16-11-9-14(10-12-16)19-18(21)17-8-5-13-24-17/h5,8-13,15H,2-4,6-7H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRUPYRGLUCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)
![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469358.png)
![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)